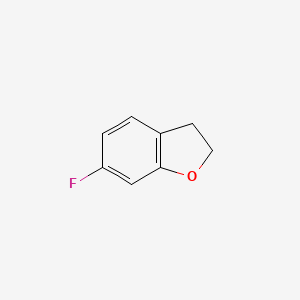

6-Fluoro-2,3-dihydrobenzofuran

Description

Significance in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a fertile ground for drug discovery. The inherent structural rigidity and defined three-dimensional shape of the dihydrobenzofuran core allow for the precise spatial arrangement of functional groups, a critical factor in molecular recognition by biological receptors.

Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govnih.gov The versatility of the dihydrobenzofuran core allows chemists to modify its structure to fine-tune its properties, enhancing its efficacy and selectivity for specific biological targets.

Natural Occurrence and Synthetic Applications

The 2,3-dihydrobenzofuran motif is found in a variety of naturally occurring compounds, often exhibiting significant biological activity. mdpi.com These natural products are typically isolated from plants and fungi. mdpi.com The presence of this scaffold in nature has inspired synthetic chemists to develop numerous methods for its construction in the laboratory.

The synthesis of 2,3-dihydrobenzofurans can be achieved through various strategies, including intramolecular cyclization reactions and cycloaddition processes. organic-chemistry.org These synthetic routes provide access to a diverse range of derivatives, allowing for the systematic exploration of their structure-activity relationships. The development of efficient and stereoselective synthetic methods is crucial for accessing chiral dihydrobenzofuran derivatives, which are often essential for specific biological interactions.

Strategic Incorporation of Fluorine into the Dihydrobenzofuran Core

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.

In the context of the 2,3-dihydrobenzofuran scaffold, the placement of a fluorine atom at the 6-position, to form 6-Fluoro-2,3-dihydrobenzofuran, can lead to derivatives with improved biological activities. nih.gov For instance, studies have shown that certain fluorinated dihydrobenzofuran derivatives exhibit potent anti-inflammatory and anticancer properties. nih.gov The synthesis of these fluorinated analogues often involves the use of fluorinated starting materials or specialized fluorination reagents. thieme-connect.com The strategic placement of fluorine can also influence the electronic properties of the aromatic ring, which can be a key determinant of a molecule's biological function.

Below is a table of some fluorinated 2,3-dihydrobenzofuran derivatives and their reported applications:

| Compound Name | CAS Number | Reported Application/Significance |

| This compound-3-amine | 944904-32-9 | Building block in life science research. americanelements.com |

| 6-Fluoro-2,3-dihydro-1-benzofuran-3-one | Not Available | Chemical intermediate. uni.lu |

| Methyl this compound-2-carboxylate | Not Available | Intermediate in chemical synthesis. bldpharm.com |

| 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one | 1500513-58-5 | Chemical intermediate. sigmaaldrich.com |

| 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 | Used in the preparation of Smoothened (Smo) inhibitors for potential antitumor drugs. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVBKXSDBKFOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 2,3 Dihydrobenzofuran and Substituted Dihydrobenzofurans

General Approaches to the Dihydrobenzofuran Ring System

The construction of the core 2,3-dihydrobenzofuran (B1216630) ring system is a central challenge in organic synthesis. Researchers have developed a variety of robust methods, which can be broadly categorized into intramolecular cyclizations, annulation reactions, and oxidative cyclizations.

Intramolecular cyclization represents one of the most direct and widely used strategies for synthesizing the dihydrobenzofuran skeleton. These methods typically involve the formation of a key carbon-oxygen or carbon-carbon bond from a suitably functionalized acyclic precursor.

A prominent approach is the intramolecular hydroarylation via C-H activation. For instance, the enantioselective cyclization of m-allyloxyphenyl ketones can be achieved using a cationic iridium complex coordinated with a chiral bisphosphine ligand. rsc.org In this method, a ketone's carbonyl group acts as an effective directing group for the C-H activation, leading to the formation of chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity. rsc.org

Palladium(II)-catalyzed C-H activation/C-O cyclization offers another powerful route. This reaction, directed by a proximate hydroxyl group, provides an expedient method for constructing dihydrobenzofurans, including complex spirocyclic analogues that are relevant to natural product synthesis. acs.org

The intramolecular oxa-Michael addition is also a valuable tool. organic-chemistry.org Starting from accessible propargylic fluorides, this reaction can yield gem-difluorodihydrobenzofurans. thieme-connect.comaub.edu.lb Similarly, bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to produce the desired heterocycles in high yields and enantiomeric excess. organic-chemistry.org The cyclization of a delta-hydroxy acid to a delta-lactone, involving the intramolecular reaction of a hydroxyl group with a carboxylic acid, is a fundamental transformation that illustrates the principles of ring closure to form cyclic ethers. youtube.com

Annulation and cycloaddition reactions involve the formation of the dihydrobenzofuran ring by combining two or more separate components in a convergent manner. These methods are highly valued for their ability to rapidly build molecular complexity.

The [3+2] annulation is a common strategy. A rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org This redox-neutral process demonstrates good functional group compatibility. organic-chemistry.org Another approach involves the visible light-mediated, base-catalyzed reaction of diazo compounds and substituted para-quinones, which proceeds via an O-H insertion and subsequent cyclization. nih.gov Anodic [3+2] cycloaddition of phenols and unactivated alkenes also provides a direct route to dihydrobenzofuran skeletons under mild conditions. acs.org

The [4+1] annulation provides an alternative pathway. A highly enantio- and diastereoselective [4+1] annulation has been developed using in situ generated ammonium (B1175870) ylides and o-quinone methides. nih.gov This method produces a variety of chiral 2,3-dihydrobenzofurans. nih.gov Similarly, a phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides furnishes 2,3-dihydrobenzofuran structures. organic-chemistry.org Palladium-catalyzed [4+1] annulations of 4-vinylbenzodioxinones with sulfur ylides also yield dihydrobenzofuran derivatives with excellent diastereoselectivity. organic-chemistry.org

Oxidative cyclization methods utilize an external oxidant to trigger the formation of the heterocyclic ring from precursors that are not inherently poised to cyclize. These reactions often proceed through radical or cationic intermediates.

A one-pot oxidative coupling of hydroquinones bearing an electron-withdrawing group with olefins can be achieved in the presence of the Lewis acid FeCl₃ and the oxidant 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This method is effective for generating substituted dihydrobenzofurans. nih.gov

Photocatalysis offers a modern approach to oxidative cyclization. The reaction of substituted phenols with olefins can be promoted by a photocatalyst under white LED irradiation, with (NH₄)₂S₂O₈ as an oxidant, to furnish 2,3-dihydrobenzofurans in high yields. frontiersin.org Similarly, a Ru-catalyzed photochemical oxidative [3+2] cycloaddition of phenols and alkenes has been reported. rsc.org

The silver(I)-promoted oxidative coupling of phenylpropanoids, such as methyl p-coumarate and methyl ferulate, is a classic and frequently used methodology to synthesize bioactive dihydrobenzofuran neolignans. scielo.br Optimization studies have shown that silver(I) oxide is a highly efficient oxidant, and acetonitrile (B52724) is an effective solvent, improving the balance between reaction conversion and selectivity. scielo.br

| Oxidative Cyclization Method | Reactants | Reagents/Conditions | Product Type | Reference |

| Lewis Acid-Mediated Coupling | Hydroquinones, Olefins | FeCl₃, DDQ | Substituted Dihydrobenzofurans | nih.gov |

| Photocatalytic Cycloaddition | Phenols, Olefins | Photocatalyst, (NH₄)₂S₂O₈, White LED | 2,3-Dihydrobenzofurans | frontiersin.org |

| Silver-Promoted Coupling | Phenylpropanoids | Ag₂O, Acetonitrile | Dihydrobenzofuran Neolignans | scielo.br |

Targeted Fluorination Strategies

Introducing a fluorine atom onto the dihydrobenzofuran scaffold can be accomplished either by building the ring from a pre-fluorinated precursor or by fluorinating the intact heterocyclic system. This section focuses on methods for the direct introduction of fluorine.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F⁺"). wikipedia.org This strategy is a primary method for creating carbon-fluorine bonds. The reagents are typically compounds containing a nitrogen-fluorine (N-F) bond, which are generally more stable and safer to handle than alternatives like elemental fluorine. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org The reaction mechanism is thought to proceed via either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org For the synthesis of 6-fluoro-2,3-dihydrobenzofuran, this strategy would conceptually involve the electrophilic fluorination of a suitable 2,3-dihydrobenzofuran-derived organometallic species or an electron-rich enolate precursor where the aromatic ring acts as the nucleophile. For example, metal enolates have been shown to be compatible with many N-F fluorinating reagents. wikipedia.org

A novel and specific strategy for creating functionalized 2-fluoro-2,3-dihydrobenzofurans is the dearomatizing 2,3-fluoroaroylation of benzofurans. nih.govacs.orgnih.gov This reaction utilizes aroyl fluorides as bifunctional reagents that incorporate both an aroyl group at the C3-position and a fluorine atom at the C2-position of the dihydrobenzofuran ring. nih.govnih.gov

The transformation is achieved through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis system. acs.org The reaction cascade involves the radical/radical cross-coupling of a benzofuran (B130515) radical cation with a neutral ketyl radical. nih.gov This process yields 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with moderate to good yields and high diastereoselectivity. acs.orgnih.gov The methodology exhibits broad substrate scope and high functional group tolerance. nih.gov Notably, the reaction has been successfully applied to a 6-fluoro N-acetyl-indole substrate, demonstrating its potential for creating complex fluorinated heterocycles, although the resulting product was unstable. acs.org

Below is a table summarizing the results for the dearomatizing fluoroaroylation of various substituted benzofurans.

| Benzofuran Substrate | Aroyl Fluoride (B91410) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 3-Methylbenzofuran | Benzoyl fluoride | 3a | 70 | 15:1 | acs.org |

| 5-Methylbenzofuran | Benzoyl fluoride | 3e | 31 | 15:1 | nih.gov |

| 5-Bromobenzofuran | Benzoyl fluoride | 3g | 30 | 8:1 | nih.gov |

| 3,7-Dimethylbenzofuran | Benzoyl fluoride | 3h | 60 | 15:1 | nih.gov |

| 3,5-Dimethylbenzofuran | Benzoyl fluoride | 3i | 32 | 10:1 | nih.gov |

Transition Metal-Catalyzed Synthetic Routes

Transition metals, with their ability to activate otherwise inert bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, have revolutionized the synthesis of complex organic molecules. Palladium and rhodium complexes, in particular, have been extensively explored for the synthesis of dihydrobenzofuran systems.

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering a diverse array of transformations for the construction of heterocyclic systems. purdue.edu The versatility of palladium catalysts allows for the formation of the dihydrobenzofuran ring system through various mechanistic pathways, including cross-coupling and cyclization reactions, asymmetric allylic substitutions, and C–H activation strategies.

Palladium-catalyzed cross-coupling and subsequent cyclization reactions represent a robust strategy for the synthesis of 2,3-dihydrobenzofurans. A notable example is the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates, which provides an efficient route to a variety of dihydrobenzofuran derivatives. This reaction is believed to proceed through a sequence of oxidative addition of the aryl iodide to a Pd(0) species, followed by syn-addition of the resulting arylpalladium complex to the 1,3-diene. Intramolecular coordination of the phenolic oxygen, hydrolysis of the acetyl group, and reductive elimination of Pd(0) then furnishes the dihydrobenzofuran product. nih.govkobe-u.ac.jp This methodology is quite general, regioselective, and stereoselective, accommodating a wide range of terminal, cyclic, and internal 1,3-dienes, as well as both electron-rich and electron-deficient o-iodoaryl acetates. nih.govkobe-u.ac.jp

Another powerful palladium-catalyzed tandem reaction for the synthesis of dihydrobenzofurans involves the cyclization of 1,6-enynes with disilanes. This protocol allows for the formation of silyl (B83357) benzofuran derivatives under mild reaction conditions with excellent functional group tolerance. nih.gov

Table 1: Palladium-Catalyzed Annulation of o-Iodoaryl Acetates with 1,3-Dienes nih.gov

| o-Iodoaryl Acetate (B1210297) | 1,3-Diene | Product | Yield (%) |

| 2-Iodophenyl acetate | 1,3-Cyclohexadiene | 2,3,3a,8b-Tetrahydro-1H-benzo[b]cyclopenta[d]furan | 85 |

| 2-Iodo-4-methoxyphenyl acetate | 1,3-Cyclohexadiene | 6-Methoxy-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan | 78 |

| 2-Iodo-4-nitrophenyl acetate | 1,3-Cyclohexadiene | 6-Nitro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan | 92 |

| 2-Iodophenyl acetate | 2,3-Dimethyl-1,3-butadiene | 2,2,3-Trimethyl-2,3-dihydrobenzofuran | 75 |

| 2-Iodo-4-fluorophenyl acetate | 1,3-Cyclohexadiene | 6-Fluoro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan | 82 |

The enantioselective synthesis of chiral 2,3-dihydrobenzofurans has been a significant challenge. A highly effective method to address this is the palladium-catalyzed asymmetric Heck/Tsuji–Trost reaction of o-bromophenols with 1,3-dienes. nih.govnih.gov This reaction provides access to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. nih.gov The use of a specific phosphine (B1218219) ligand, TY-Phos, is crucial for achieving high enantioselectivity. nih.govnih.gov This method demonstrates broad functional group tolerance and is scalable, making it a valuable tool for the synthesis of optically pure natural products. nih.gov

Table 2: Enantioselective Pd-Catalyzed Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes nih.gov

| o-Bromophenol | 1,3-Diene | Catalyst/Ligand | Product | Yield (%) | ee (%) |

| 2-Bromo-4-fluorophenol | 1,3-Cyclohexadiene | Pd(dba)₂ / TY-Phos | (S)-6-Fluoro-2-vinyl-2,3-dihydrobenzofuran | 85 | 95 |

| 2-Bromophenol | Isoprene | Pd(dba)₂ / TY-Phos | (S)-2-Isopropenyl-2,3-dihydrobenzofuran | 78 | 92 |

| 2-Bromo-4-chlorophenol | 1,3-Butadiene | Pd(dba)₂ / TY-Phos | (S)-6-Chloro-2-vinyl-2,3-dihydrobenzofuran | 82 | 96 |

| 2-Bromo-4-methylphenol | 1,3-Cyclohexadiene | Pd(dba)₂ / TY-Phos | (S)-6-Methyl-2-vinyl-2,3-dihydrobenzofuran | 90 | 93 |

Palladium-catalyzed C–H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of dihydrobenzofuran synthesis, a Pd(II)-catalyzed C–H activation/C–O cyclization reaction directed by a proximate hydroxyl group has been developed. nih.gov This method provides an expedient route to dihydrobenzofurans, including spirocyclic analogues. nih.gov The reaction proceeds under relatively mild conditions and is applicable to a range of substrates.

Another approach involves the palladium-catalyzed intramolecular C-H arylation. While broadly applied for the synthesis of various fused heterocycles, its application to the synthesis of dihydrobenzofurans from suitable precursors is a viable strategy. For instance, the intramolecular C-H arylation of imidazole (B134444) derivatives has been shown to proceed under palladium catalysis to form fused heteroaromatic compounds. kobe-u.ac.jp A similar strategy can be envisioned for the synthesis of dihydrobenzofurans from appropriately substituted precursors.

Table 3: Pd(II)-Catalyzed Hydroxyl-Directed C–H Activation/C–O Cyclization nih.gov

| Substrate | Catalyst | Oxidant | Product | Yield (%) |

| 2-(1-Phenylethenyl)phenol | Pd(OAc)₂ | Benzoquinone | 2-Phenyl-2,3-dihydrobenzofuran | 75 |

| 2-(Cyclohex-1-en-1-yl)phenol | Pd(OAc)₂ | Benzoquinone | 1,2,3,4-Tetrahydrodibenzofuran | 82 |

| 4-Fluoro-2-(1-phenylethenyl)phenol | Pd(OAc)₂ | Benzoquinone | 6-Fluoro-2-phenyl-2,3-dihydrobenzofuran | 70 |

| 2-(1-Propenyl)phenol | Pd(OAc)₂ | Benzoquinone | 2-Methyl-2,3-dihydrobenzofuran | 65 |

Palladium-catalyzed annulation reactions are a powerful class of transformations for the construction of cyclic systems. As mentioned in section 2.3.1.1, the annulation of 1,3-dienes with o-iodoaryl acetates is a prime example of this strategy being applied to dihydrobenzofuran synthesis. nih.govkobe-u.ac.jpresearchgate.net This reaction class is characterized by the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. The use of palladium catalysis in these annulations often allows for high levels of regio- and stereoselectivity. nih.govkobe-u.ac.jp

In a broader context, palladium-catalyzed annulation reactions have been developed for the diastereoselective synthesis of other cyclic structures, such as cyclopentenes, from conjugate acceptors and allenyl boronic esters, highlighting the versatility of this approach. The principles of these reactions can be extended to the design of new synthetic routes toward substituted dihydrobenzofurans.

Table 4: Palladium-Catalyzed Annulation for Dihydrobenzofuran Synthesis nih.gov

| o-Iodoaryl Acetate | 1,3-Diene | Catalyst | Base | Product | Yield (%) |

| 2-Iodophenyl acetate | 1,3-Butadiene | Pd(OAc)₂ | NaHCO₃ | 2-Vinyl-2,3-dihydrobenzofuran | 78 |

| 2-Iodo-4-chlorophenyl acetate | 1,3-Cyclohexadiene | PdCl₂(PPh₃)₂ | K₂CO₃ | 6-Chloro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan | 88 |

| 2-Iodo-4-fluorophenyl acetate | Isoprene | Pd(OAc)₂ | NaHCO₃ | 6-Fluoro-2-isopropenyl-2,3-dihydrobenzofuran | 76 |

| 2-Iodo-5-methylphenyl acetate | 2-Methyl-1,3-pentadiene | Pd(OAc)₂ | NaHCO₃ | 2-Ethyl-2,5-dimethyl-2,3-dihydrobenzofuran | 72 |

Rhodium catalysis offers complementary reactivity to palladium for the synthesis of 2,3-dihydrobenzofurans. Rhodium complexes are particularly effective in catalyzing C–H activation and annulation reactions under mild conditions. nih.gov

A notable rhodium-catalyzed method involves the [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides. This reaction, catalyzed by a rhodium complex in the presence of a base, provides access to 2,3-dihydrobenzofurans in excellent yields. Another versatile approach is the Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes. purdue.edu This reaction can lead to either 3-ethylidenedihydrobenzofurans or dienes, with the outcome being controlled by the reaction solvent. purdue.edu The reaction tolerates a broad range of functional groups on both coupling partners. purdue.edu

Furthermore, rhodium-catalyzed difunctionalization of p-substituted olefinic arenes with unsaturated partners like isocyanates or internal alkynes has been developed to synthesize various 2,3-dihydrobenzofuran derivatives.

Table 5: Rhodium-Catalyzed Synthesis of Substituted Dihydrobenzofurans purdue.edu

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| N-Phenoxyacetamide | Phenyl-substituted alkylidenecyclopropane | [RhCpCl₂]₂ | 3-Ethylidene-2-phenyl-2,3-dihydrobenzofuran | 73 |

| 2-(1-Phenylethenyl)phenol | N-Phenoxyacetamide | [Rh(cod)Cl]₂ | 2,3-Diphenyl-2,3-dihydrobenzofuran | 90 |

| N-(4-Fluorophenoxy)acetamide | Ethyl-substituted alkylidenecyclopropane | [RhCpCl₂]₂ | 3-Propylidene-6-fluoro-2-methyl-2,3-dihydrobenzofuran | 68 |

| p-Substituted olefinic arene | Isocyanate | [Rh(III)] | Substituted 2,3-dihydrobenzofuran-2-carboxamide | 52-82 |

Rhodium-Catalyzed Transformations

C–H Activation and Carbooxygenation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of dihydrobenzofurans, sequential C-H functionalization reactions have been employed to achieve enantioselective synthesis. This approach involves a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization. nih.gov This sequence allows for the construction of highly functionalized 2,3-dihydrobenzofuran structures. Further diversification can be achieved through a subsequent palladium-catalyzed intermolecular Heck-type sp² C-H functionalization. nih.govnih.gov

A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent carbooxygenation with 1,3-dienes, which yields dihydrobenzofurans. organic-chemistry.org This redox-neutral [3+2] annulation demonstrates good chemoselectivity and is compatible with a range of functional groups. organic-chemistry.org An asymmetric variant of this reaction has also been successfully demonstrated. organic-chemistry.org The process is believed to proceed through a rhodacycle intermediate, which then undergoes insertion of the diene and subsequent reductive elimination to form the dihydrobenzofuran ring.

| N-Phenoxyacetamide Substrate | 1,3-Diene Substrate | Catalyst System | Yield |

|---|---|---|---|

| N-(p-tolyl)oxyacetamide | 1,3-butadiene | [RhCpCl2]2, AgSbF6 | 85% |

| N-(p-fluorophenoxy)acetamide | Isoprene | [RhCpCl2]2, AgSbF6 | 78% |

Another effective method involves a Pd(II)-catalyzed C-H activation/C-O cyclization directed by a hydroxyl group, which provides an expedient route to dihydrobenzofurans, including spirocyclic derivatives. nih.gov

Enantioselective Carbene Insertion into Ether α-C(sp³)–H Bonds

The insertion of carbenes into C-H bonds is a powerful tool for the formation of C-C bonds. Enantioselective variants of this reaction, particularly involving rhodium carbenoids, have been developed for the synthesis of chiral dihydrobenzofurans. A significant advancement in this area is the use of "donor/donor" carbenoids, which are metal carbenes substituted with two electron-donating groups. researchgate.netnih.govrug.nl These carbenoids exhibit attenuated electrophilicity compared to their electron-withdrawing counterparts, allowing the reactions to be performed in the presence of Lewis basic solvents and even water. researchgate.netnih.govrug.nl

The diazo precursors for these donor/donor carbenoids can be generated in situ from hydrazones using a mild oxidant like manganese dioxide (MnO₂). researchgate.netnih.govrug.nl The subsequent rhodium-catalyzed C-H insertion into ether substrates proceeds with high diastereo- and enantioselectivity to yield benzodihydrofurans. researchgate.netnih.govrug.nl Sterically encumbered rhodium catalysts have been found to be optimal for achieving high diastereoselectivity in these reactions. researchgate.netnih.govrug.nl Computational studies suggest a stepwise mechanism for these insertion reactions. researchgate.net

| Ether Substrate | Diazo Precursor | Rhodium Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|---|

| Allyl phenyl ether | 2-diazo-1-phenylethanone | Rh₂(S-PTAD)₄ | >20:1 | 95% | 88% |

| Propargyl phenyl ether | 2-diazo-1-(4-methoxyphenyl)ethanone | Rh₂(S-BTPCP)₄ | 15:1 | 92% | 85% |

Chemodivergent Coupling Strategies

Chemodivergent synthesis allows for the generation of different products from a common set of starting materials by simply tuning the reaction conditions or catalyst. Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation exemplify this strategy. rsc.org In this process, the sulfoxonium ylide serves as a carbene precursor, and the reaction pathway is controlled by the choice of an acidic additive. The use of different acids can promote divergent cyclizations, leading to distinct heterocyclic products. rsc.org

Another example of chemodivergent synthesis involves the rhodium-catalyzed reactions of enoldiazoacetamides with phenols. Depending on the specific rhodium catalyst and reaction conditions employed, either O-H insertion or C-H insertion products, including dihydrobenzofurans, can be selectively obtained. This switch in reactivity highlights the versatility of catalytic systems in directing reaction outcomes.

Asymmetric Hydrogenation of Benzofurans

The asymmetric hydrogenation of benzofurans provides a direct route to chiral 2,3-dihydrobenzofurans. This transformation has been successfully achieved using various transition-metal catalysts. Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been shown to be highly effective for the asymmetric hydrogenation of benzofurans, yielding the corresponding dihydrobenzofurans with high enantioselectivity. nih.govnih.gov

Iridium catalysts bearing bicyclic pyridine-phosphinite ligands have also been employed for the enantioselective hydrogenation of substituted furans and benzofurans. nih.gov These catalysts demonstrate high conversions and enantioselectivities for benzofurans with alkyl substituents at the 2- or 3-position. nih.gov However, 2-aryl substituted benzofurans show limited reactivity with this system. nih.gov A cascade catalysis approach has also been developed for the enantio- and diastereoselective complete hydrogenation of benzofurans to produce complex octahydrobenzofurans. youtube.com

| Benzofuran Substrate | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| 2-Methylbenzofuran | [Ir(cod)Cl]₂ / Pyridine-phosphinite ligand | 80% | nih.gov |

| 3-Methylbenzofuran | [Ir(cod)Cl]₂ / Pyridine-phosphinite ligand | 82% | nih.gov |

| 7-Methoxy-2-methylbenzofuran | Ru(OAc)₂[(R)-xyl-binap] | 96% | nih.gov |

| 6-Fluoro-2-methylbenzofuran | Ru-NHC complex | >99% | nih.gov |

Copper-Catalyzed Transformations

Copper catalysis has emerged as a versatile and cost-effective tool in organic synthesis, including the formation of the dihydrobenzofuran ring system.

Intramolecular Cyclizations

Copper-catalyzed intramolecular cyclization of 2-alkynylphenols is a facile method for the synthesis of 2-substituted benzofurans, which can be subsequently reduced to dihydrobenzofurans. rsc.orgnih.govrsc.org This protocol often utilizes a simple copper salt, such as copper(I) chloride, in the presence of a base like cesium carbonate. rsc.orgnih.gov The reaction proceeds under mild conditions with high yields and tolerates a broad range of substrates, making it a practical approach. rsc.orgnih.gov The mechanism is thought to involve the coordination of the copper catalyst to the alkyne, followed by nucleophilic attack of the phenolic oxygen.

| 2-Alkynylphenol Substrate | Catalyst System | Base | Solvent | Yield of Benzofuran |

|---|---|---|---|---|

| 2-(Phenylethynyl)phenol | CuCl (5 mol%) | Cs₂CO₃ | DMF | 95% |

| 2-(Cyclohexylethynyl)phenol | CuCl (5 mol%) | Cs₂CO₃ | DMF | 92% |

Asymmetric [3+2] Cycloadditions

Copper-catalyzed asymmetric [3+2] cycloaddition reactions represent a powerful strategy for the enantioselective construction of the 2,3-dihydrobenzofuran core. nih.govacs.orgnih.govfigshare.commdpi.comnih.gov A notable example is the cycloaddition between quinone esters and styrene (B11656) derivatives catalyzed by a copper complex with a spirocyclic pyrrolidine (B122466) oxazoline (B21484) (SPDO) ligand. acs.org This method provides 2-aryl-2,3-dihydrobenzofurans with excellent enantioselectivities (up to 99% ee) and high yields. acs.org

Similarly, the copper-catalyzed asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters, using a chiral tridentate P,N,N ligand, affords highly functionalized 2,3-dihydrofurans bearing an exocyclic double bond. escholarship.org Furthermore, copper-catalyzed asymmetric dearomative [3+2] cycloaddition of 2-nitrobenzofurans with azomethine ylides, generated from α-imino γ-lactones, leads to spirocyclic dihydrobenzofuran derivatives with excellent diastereoselectivity and enantioselectivity. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Quinone methyl ester | Styrene | Cu(OTf)₂ / SPDO ligand | 96% | 99% | acs.org |

| Ethyl 2-oxocyclohexanecarboxylate | Propargyl acetate | Cu(OTf)₂ / Chiral P,N,N ligand | 92% | 95% | escholarship.org |

| 2-Nitrobenzofuran | α-Imino γ-lactone | Cu(OAc)₂·H₂O / Chiral ligand | 86% | 98% | mdpi.com |

Nickel-Catalyzed Transformations

Nickel, as an abundant and versatile transition metal, has emerged as a powerful catalyst in organic synthesis. researchgate.net Its ability to participate in various oxidation states and activate otherwise inert bonds has led to the development of novel methods for synthesizing dihydrobenzofurans. researchgate.netacs.org

Asymmetric Reductive Aryl Allylation

A significant advancement in the synthesis of chiral dihydrobenzofurans is the nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes. acs.orgnih.gov This method allows for the construction of dihydrobenzofurans featuring a homoallyl-substituted quaternary stereocenter with exceptional levels of enantioselectivity, typically ranging from 90–98% enantiomeric excess (ee). nih.govnih.gov

The reaction involves an intramolecular cyclization of an aryl iodide tethered to an alkene. acs.org The process is initiated by the formation of a Ni(0) species, which undergoes oxidative addition with the aryl iodide. This is followed by a facially selective intramolecular migratory insertion into the olefin, establishing the chiral, fused-ring structure. nih.gov The resulting chiral alkylnickel intermediate is then intercepted by an allylic electrophile, such as an allyl carbonate or allylic alcohol (in the presence of BOC anhydride), to complete the coupling. acs.orgnih.gov This reductive approach avoids the need for pre-formed organometallic reagents, enhancing its functional group tolerance and step-economy. acs.orgnih.gov

Key challenges in this transformation include preventing the undesired homo-coupling of the allylic electrophile and controlling the regioselectivity (linear vs. branched products) and E/Z-selectivity of the newly formed double bond. nih.gov Research has shown that these challenges can be overcome, leading to high selectivity across all aspects. acs.orgnih.gov

Table 1: Examples of Ni-Catalyzed Asymmetric Reductive Aryl Allylation for Dihydrobenzofuran Synthesis acs.orgnih.gov

| Substrate (Aryl Iodide-Tethered Alkene) | Allyl Source | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| N/A | Allyl Carbonate | Chiral Bisoxazoline | High | 90-98 |

| N/A | Vinyl Ethylene Carbonate | Chiral Bisoxazoline | High | 90-98 |

| N/A | Allylic Alcohol + BOC Anhydride | Chiral Bisoxazoline | High | 90-98 |

Note: Specific substrate examples for this compound were not detailed in the provided sources, but the general methodology is applicable.

Carbonylative Synthesis Approaches

Nickel catalysis has also been successfully applied to the carbonylative synthesis of 2,3-dihydrobenzofuran derivatives. acs.orgdigitellinc.com This approach involves the reaction of ortho-substituted aryl iodides, such as 1-iodo-2-((2-methylallyl)oxy)benzenes, with alkyl halides in the presence of a carbon monoxide source. researchgate.net

To circumvent the use of highly toxic gaseous carbon monoxide and the formation of the equally hazardous nickel tetracarbonyl (Ni(CO)₄), solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) are often employed. researchgate.netnih.gov The reaction typically uses a reductant, such as manganese metal, to regenerate the active Ni(0) catalyst during the cycle. researchgate.netnih.gov The catalytic system often includes a ligand, like 4,4′-di-tert-butyl-2,2′-bipyridyl, to modulate the reactivity of the nickel center. acs.org

The proposed mechanism involves the oxidative addition of the aryl iodide to a Ni(0) complex, followed by CO insertion. A subsequent intramolecular insertion of the alkene and reaction with an alkyl halide leads to the final product. researchgate.net This method provides access to the desired dihydrobenzofurans in moderate to good yields (38-87%). acs.orgdigitellinc.com

Table 2: General Conditions for Ni-Catalyzed Carbonylative Dihydrobenzofuran Synthesis researchgate.netacs.org

| Component | Role | Example |

|---|---|---|

| Catalyst Precursor | Nickel Source | Ni(acac)₂ |

| Ligand | Stabilizer/Modifier | 4,4′-di-tert-butyl-2,2′-bipyridyl |

| Carbonyl Source | CO surrogate | Molybdenum Hexacarbonyl (Mo(CO)₆) |

| Reductant | Regenerates Ni(0) | Manganese (Mn) powder |

Gold-Catalyzed Transformations

Homogeneous gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack under mild conditions. rsc.org This reactivity has been harnessed for the synthesis of various heterocyclic systems, including dihydrobenzofurans.

Oxa-Michael Addition Reactions

Gold catalysts are effective in preparing dihydrobenzofuran derivatives through cascade reactions that incorporate an oxa-Michael addition step. rsc.orgresearchgate.net One such strategy involves the formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols. rsc.org This reaction proceeds using a gold catalyst, often in conjunction with an N-oxide additive like 2,6-dichloropyridine (B45657) N-oxide. rsc.orgresearchgate.net

The mechanism is believed to initiate with the formation of a vinyl gold carbenoid surrogate from the 1,3-enyne. rsc.org This intermediate undergoes a highly ortho-selective SEAr-type functionalization with the phenol (B47542). The resulting intermediate then undergoes a subsequent intramolecular oxa-Michael addition to furnish the 2,3-dihydrobenzofuran ring system. rsc.org This method is notable for producing structurally complex dihydrobenzofurans in a single pot. rsc.org In other systems, gold(III) chloride has been shown to be an effective catalyst for promoting 6-endo-trig oxa-Michael additions, demonstrating high diastereoselectivity under mild conditions that are compatible with acid-sensitive functional groups. rsc.orgnih.gov

Aqueous-Phase Stereoselective Syntheses

While gold-catalyzed enantioselective cyclizations, including hydroalkoxylations and hydroaminations, are well-established for synthesizing a variety of chiral heterocycles, examples of these transformations being conducted in an aqueous phase for the synthesis of 2,3-dihydrobenzofurans are not widely reported in the surveyed literature. nih.gov Gold-catalyzed reactions involving water often utilize it as a nucleophile in hydrative cyclizations rather than as the bulk solvent medium; these reactions are typically run in organic solvents like xylene or under solvent-free conditions. acs.org The development of stereoselective gold-catalyzed methods that operate effectively in water remains a specialized area of research.

Other Metal-Mediated Syntheses

Beyond nickel and gold, a variety of other transition metals are employed to construct the dihydrobenzofuran nucleus, each offering unique reactivity. acs.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts are used for the C-H functionalization and insertion reactions to build the dihydrobenzofuran skeleton. For instance, the reaction of N-phenoxyacetamides with alkylidenecyclopropanes, mediated by a rhodium catalyst, proceeds via C-H and C-C bond activation to yield 2,3-dihydrobenzofuran derivatives. acs.org In other examples, rhodium-catalyzed enantioselective intermolecular C-H insertion is the initial step in a sequence to produce chiral dihydrobenzofurans.

Palladium-Catalyzed Syntheses: Palladium catalysis is a cornerstone for forming C-O and C-C bonds. The Heck reaction, in particular, is a common strategy. An intramolecular Heck coupling of an aryl iodide-joined alkene can generate a chiral σ-alkylpalladium intermediate, which can then be trapped by various nucleophiles to afford polycyclic dihydrobenzofuran systems with high enantioselectivity. acs.org

Copper-Catalyzed Syntheses: Copper catalysts provide an efficient route to chiral dihydrobenzofuran-3-ols through the intramolecular reaction of aryl pinacol (B44631) boronic esters. acs.orgdigitellinc.com

Iridium-Catalyzed Syntheses: Iridium has been shown to catalyze the intramolecular cycloaddition of a C-H bond across a C-C double bond. This has been applied to the synthesis of 2,3-dihydrobenzofurans from o-alkenyl phenyl methyl ethers. acs.orgdigitellinc.com

Iron(III)-Catalyzed Cycloadditions

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst in organic synthesis. In the context of dihydrobenzofuran synthesis, iron(III) catalysis has been effectively employed in cycloaddition reactions. One notable example involves the ferric ion-catalyzed [3+2]-type cycloaddition of styrene derivatives with 1,4-benzoquinones. wikipedia.org This method provides a direct route to functionalized 2,3-dihydrobenzofurans. The reaction can be effectively catalyzed by alumina-supported iron(III) perchlorate (B79767) or iron(II) tetrafluoroborate. wikipedia.org

Another significant iron(III)-catalyzed method is the reduction radical cascade reaction for the synthesis of naphthodihydrofurans. acs.orgnih.gov This approach allows for the preparation of various spiro and polycyclic naphthodihydrofurans under mild conditions. nih.gov The reaction proceeds through an iron-catalyzed hydrogen-atom transfer, followed by intramolecular radical cyclization. nih.gov

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Styrene derivatives + 1,4-Benzoquinone | Fe(ClO4)3·Al2O3 or Fe(BF4)2·6H2O | 2,3-Dihydrobenzofuran derivatives | Good to Excellent | wikipedia.org |

| Naphthoquinone derivatives | FeCl3 / Phenylsilane | Spiro and Polycyclic Naphthodihydrofurans | Moderate | nih.gov |

Zinc and Manganese Catalysis

Manganese(III) acetate has proven to be a versatile reagent for the oxidative cycloaddition of 2-cyclohexenones with alkenes, affording a direct, one-pot synthesis of dihydrobenzofurans. nih.govnih.govresearchgate.net Although the yields are often modest, this method provides straightforward access to compounds that would otherwise require multi-step syntheses. nih.govnih.gov The reaction is typically carried out in benzene (B151609) at elevated temperatures. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of natural products like (±)-conocarpan. nih.govnih.gov

In some nickel-catalyzed syntheses of 2,3-dihydrobenzofuran derivatives, manganese is employed as a reductant in a carbonylative approach. nih.gov While direct zinc-catalyzed cycloadditions for dihydrobenzofuran synthesis are less commonly reported, zinc acetate has been used as a base additive in rhodium-catalyzed [3+2] annulations to access these scaffolds. nih.gov The broader utility of zinc compounds, such as zinc acetate dihydrate, has been demonstrated in the synthesis of other oxygen-containing heterocycles like oxazolinones under ultrasonic conditions, highlighting its potential in related transformations. organic-chemistry.org

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Cyclohexenone + Alkene | Mn(OAc)3 | Dihydrobenzofuran | Modest | nih.govnih.govresearchgate.net |

| ortho-Substituted Aryl Iodides + Alkyl Halides | Ni(acac)2 / Mn (reductant) | 2,3-Dihydrobenzofuran derivatives | Low to Excellent | nih.gov |

Scandium-Catalyzed Formal Cycloadditions

Scandium(III) triflate is a well-regarded Lewis acid catalyst known for its stability in the presence of water, often allowing for its use in catalytic rather than stoichiometric amounts. wikipedia.org It has been shown to catalyze a variety of organic transformations, including transesterification of carboxylic esters and reactions involving donor-acceptor cyclopropanes. nih.govsigmaaldrich.com However, based on a review of the current literature, specific examples of scandium-catalyzed formal cycloadditions for the direct synthesis of this compound or closely related dihydrobenzofuran structures are not prominently documented. Its application has been noted in the synthesis of other heterocyclic systems, such as dibenzo[c,h]acridines. sigmaaldrich.com

Iodine(III)-Catalyzed Oxidative Cyclization

Hypervalent iodine(III) reagents have emerged as powerful tools for oxidative cyclization reactions to form heterocyclic compounds. An efficient method for the synthesis of 2-arylbenzofurans involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. rsc.org This reaction can be carried out using a catalytic amount of (diacetoxyiodo)benzene (B116549) in the presence of a co-oxidant like m-chloroperbenzoic acid, providing good to excellent yields of the desired products. rsc.org

Furthermore, hypervalent iodine-induced oxidative cyclization of 2-(2-nitroethyl)phenols provides a facile route to 3-alkyl-2-nitrobenzo[b]furans in good to excellent yields. This method is particularly useful for functionalizing the 2-nitrobenzo[b]furan core, which can be challenging to access through classical synthetic approaches.

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxystilbenes | 10 mol% PhI(OAc)2 / m-CPBA | 2-Arylbenzofurans | Good to Excellent | rsc.org |

| 2-(2-Nitroethyl)phenols | Hypervalent Iodine Reagent | 3-Alkyl-2-nitrobenzo[b]furans | Good to Excellent |

Organocatalytic and Biocatalytic Strategies

Moving away from metal-based catalysts, organocatalysis and biocatalysis present greener and often highly stereoselective alternatives for the synthesis of complex molecules.

Asymmetric Organocatalytic Cycloadditions

Organocatalysis has revolutionized asymmetric synthesis, and the construction of chiral dihydrobenzofuran frameworks is no exception. A variety of organocatalytic asymmetric cycloaddition reactions have been developed. For instance, a highly enantioselective formal [4+3] cycloaddition of gem-dialkyl-substituted 2-indolyl alcohols with dienolsilanes, catalyzed by a strongly acidic and confined imidodiphosphorimidate (IDPi) Lewis acid, furnishes novel bicyclo[3.2.2]cyclohepta[b]indoles with excellent yields and enantioselectivities.

Another powerful strategy is the organocatalytic asymmetric [4+4] and [4+4+m] cycloadditions of 2-indolylacetates with benzofuranyl azadienes. This method provides access to chiral indole-fused medium- and large-sized rings containing the dihydrobenzofuran motif with high yields and good enantioselectivity. These reactions highlight the power of organocatalysis to construct complex, polycyclic systems with high stereocontrol.

| Reaction Type | Starting Materials | Catalyst | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Formal [4+3] Cycloaddition | 2-Indolyl Alcohols + Dienolsilanes | IDPi Lewis Acid | Bicyclo[3.2.2]cyclohepta[b]indoles | Up to >99:1 er | |

| Asymmetric (4+4) and (4+4+m) Cycloadditions | 2-Indolylacetates + Benzofuranyl Azadienes | Organocatalyst | Chiral Indole-fused Rings | Good |

Engineered Metalloprotein Catalysis for Stereoselective Transformations

The interface of biology and chemistry has given rise to the field of artificial metalloenzymes, where a synthetic metal cofactor is incorporated into a protein scaffold to create a novel catalyst. acs.org This approach combines the reactivity of transition metals with the high selectivity and efficiency of enzymes. An exemplary application of this technology is the synthesis of dihydrobenzofurans catalyzed by an iridium-substituted cytochrome P450 enzyme, specifically (IrMe-PIX)·CYP119-Max. This engineered metalloprotein demonstrated high turnover numbers for the synthesis of a dihydrobenzofuran derivative, showcasing the potential of such systems for efficient and selective catalysis. acs.org The protein scaffold provides a chiral environment that can induce high stereoselectivity in the catalyzed reaction, a feature that is often challenging to achieve with purely synthetic catalysts. The development of such engineered metalloenzymes for new-to-nature reactions, including C-H activation and cyclization, represents a frontier in catalytic science.

Chemoenzymatic Asymmetric Synthesis Protocols

Chemoenzymatic approaches offer a powerful strategy for the asymmetric synthesis of complex heterocyclic compounds. These methods combine the high selectivity of enzymatic catalysis with traditional organic synthesis to produce enantiomerically pure products.

Another relevant chemoenzymatic method involves the lipase-catalyzed enantioselective acetylation of alcohols, which serves as a key step in the synthesis of enantiomerically pure tetrahydropyran (B127337) derivatives. nih.gov This highlights the utility of lipases in kinetic resolutions to obtain chiral building blocks for heterocyclic synthesis.

Cooperative Catalysis in Dihydrobenzofuran Formation

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible or efficient with a single catalyst, has emerged as a powerful tool in organic synthesis.

A palladium/norbornene cooperative catalytic system has been developed for the synthesis of dihydrobenzofurans via the direct annulation of aryl iodides and epoxides. thieme-connect.com This modified Catellani reaction utilizes bulky phosphine ligands and polar aprotic solvents to facilitate the coupling. thieme-connect.com A key feature of this method is its ability to use readily available chiral epoxides to produce dihydrobenzofurans with high enantiomeric excesses, demonstrating stereoretention. thieme-connect.com This approach provides a convenient route to functionalized dihydrobenzofurans. thieme-connect.com

Furthermore, a cooperative effect between a gold catalyst and a zinc Lewis acid has been successfully employed for the direct C2-alkynylation of benzofurans. d-nb.inforesearchgate.net This reaction utilizes a hypervalent iodine reagent, 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), and shows high selectivity for the C2 position of benzofurans bearing various substituents. d-nb.inforesearchgate.net While this method functionalizes benzofurans rather than directly forming the dihydrobenzofuran ring, the resulting alkynylated benzofurans can be subsequently reduced to the corresponding dihydrobenzofurans.

Synthesis via Reactive Intermediates

The in situ generation of reactive intermediates is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures.

Ortho-Quinone Methide Mediated Routes

Ortho-quinone methides (o-QMs) are highly reactive intermediates that readily undergo cycloaddition and conjugate addition reactions, making them valuable precursors for the synthesis of 2,3-dihydrobenzofurans. cnr.it

One approach involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) to generate an o-QM in situ. nih.gov This intermediate then undergoes a Michael addition with various nucleophiles, followed by an intramolecular 5-exo-tet cyclization to afford 3-substituted 2,3-dihydrobenzofurans. nih.gov Another method generates o-QMs from o-siloxybenzyl halides using a fluoride source, which are then reacted with stabilized sulfur ylides to produce 2-substituted dihydrobenzofurans. cnr.it Asymmetric variants of this reaction have been developed using chiral urea (B33335) catalysts, achieving high yields and enantiomeric ratios. cnr.it Additionally, o-QMs generated from o-siloxybenzyl bromides can participate in a phosphorus(III)-mediated formal [4+1]-cycloaddition with 1,2-dicarbonyls to yield dihydrobenzofurans with a quaternary center at the C2 position. cnr.it

Metal Carbene Precursors in Asymmetric Synthesis

Metal carbenes are versatile intermediates that can undergo a variety of bond-forming reactions, including C-H insertion, which is particularly useful for the synthesis of 2,3-dihydrobenzofurans. nih.gov

Rhodium-catalyzed protocols have been developed for the efficient asymmetric synthesis of fluoroalkyl 2,3-disubstituted dihydrobenzofurans. nih.govrsc.org These methods utilize fluoroalkyl N-triftosylhydrazones as carbene precursors, which undergo intramolecular insertion into the α-C(sp3)-H bond of an ether to furnish the desired products in good to excellent yields and with high diastereomeric and enantiomeric ratios. nih.govrsc.org Another rhodium-catalyzed approach involves the carboamidation of aryl-joined alkenes with substituted dioxazolones to produce enantioselective dihydrobenzofurans. nih.gov

Palladium catalysis has also been employed for the synthesis of dihydrobenzofurans via the insertion of carbene precursors into C(sp3)-H bonds. nih.govrsc.org For instance, a cascade reaction involving a 1,5-Pd/H shift has been reported for the synthesis of dihydrobenzofurans from alkyne-substituted compounds and N-sulfonyl hydrazones. nih.govrsc.org

Gem-Difluoropropargylic Intermediates

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The use of gem-difluoropropargylic intermediates provides a direct route to fluorinated heterocycles. A straightforward synthesis of gem-difluoromethylenated analogues of boronolide (B1250098) has been described, where a key step involves the indium-mediated gem-difluoropropargylation of an aldehyde with a fluorine-containing building block. nih.gov This methodology could potentially be adapted for the synthesis of this compound derivatives by employing an appropriately substituted salicylaldehyde (B1680747) as the starting material.

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of novel and efficient protocols for the construction of the 2,3-dihydrobenzofuran core.

Visible-light-promoted intramolecular radical cyclization of 2-allylphenols offers a metal-free approach to access highly substituted 2,3-dihydrobenzofurans. nih.gov This method avoids the need for transition metal catalysts and often proceeds under mild conditions.

Another innovative strategy is the dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents. researchgate.net This reaction, enabled by cooperative NHC/photoredox catalysis, provides access to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. researchgate.net

Furthermore, a one-pot rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reaction has been developed for the stereodivergent synthesis of a variety of 2,3-disubstituted dihydrobenzofurans. researchgate.net This methodology demonstrates excellent functional group compatibility and provides the desired products in good yields with high levels of stereoselectivity under exceptionally mild conditions. researchgate.net

The following table summarizes key findings from the discussed synthetic methodologies:

| Methodology | Key Features | Catalyst/Reagent | Product Scope | Ref. |

| Chemoenzymatic Synthesis | High enantioselectivity | EDDS Lyase | Enantioenriched DHBs | nih.gov |

| Cooperative Catalysis | Direct annulation of aryl iodides and epoxides | Palladium/Norbornene | Functionalized dihydrobenzofurans | thieme-connect.com |

| o-QM Mediated Route | In situ generation of reactive intermediate | Fluoride source | 3-Substituted dihydrobenzofurans | nih.gov |

| Metal Carbene Insertion | Asymmetric C-H insertion | Rhodium catalysts | Fluoroalkyl 2,3-disubstituted dihydrobenzofurans | nih.govrsc.org |

| gem-Difluoropropargylation | Direct introduction of difluoromethylene group | Indium | gem-Difluoromethylenated compounds | nih.gov |

| Advanced Methodologies | Metal-free, dearomative functionalization | Visible light, NHC/Photoredox | Highly substituted and functionalized dihydrobenzofurans | nih.govresearchgate.net |

Dearomatizing Cyclization Strategies

Dearomatizing cyclization reactions represent a powerful tool for the synthesis of complex polycyclic frameworks containing the 2,3-dihydrobenzofuran core. nih.gov These strategies involve the conversion of a flat, aromatic starting material into a three-dimensional structure through an intramolecular cyclization event that disrupts the aromaticity of a benzene ring.

One notable example involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines to produce benzofuro[3,2-b]indol-3-one derivatives. nih.gov This reaction has been shown to be effective for creating polycyclic systems that include the 2,3-dihydrobenzofuran motif. nih.gov For instance, the reaction between specific 2-nitrobenzofurans and para-quinamines can yield products like 6-fluoro-10a-methyl-4b-nitro-10-tosyl-4,4a,4b,9b,10,10a-hexahydro-3H-benzofuro[3,2-b]indol-3-one in high yield. nih.gov

Another approach utilizes an oxidative dearomatization–radical cyclization sequence. nih.gov This method has been successfully applied to the synthesis of the bicyclic core of guttiferone natural products. nih.gov The process begins with the oxidative dearomatization of a functionalized para-hydroquinone to generate a para-quinone monoketal, which then undergoes tandem 5-exo radical cyclizations to form the desired bridged bicyclic system. nih.gov

Furthermore, the intramolecular nucleophilic addition of 1-lithio-1,3-butadienes to aromatic rings provides a pathway to spirocyclopentadiene derivatives through a full dearomatization of the phenyl ring. nih.gov

These methods highlight the utility of dearomatization as a key step in the construction of complex molecules incorporating the 2,3-dihydrobenzofuran skeleton.

Phosphorus(III)-Mediated Cycloadditions

Phosphorus(III)-mediated reactions provide a versatile route to 2,3-dihydrobenzofurans. A formal [4+1]-cycloaddition of 1,2-dicarbonyls and ortho-quinone methides (o-QMs) facilitated by a phosphorus(III) reagent allows for the synthesis of these heterocyclic compounds. researchgate.netorganic-chemistry.org This method is particularly useful for creating dihydrobenzofurans with a quaternary carbon center at the C2 position. researchgate.net The reaction proceeds by leveraging the carbene-like nature of dioxyphospholenes, which are generated in situ. researchgate.net The yields of these reactions can range from 30-92%, with diastereoselectivities up to ≥20:1, influenced by steric interactions. researchgate.netorganic-chemistry.org

A related strategy involves a PPh3-triggered tandem reaction between acyl chlorides and o-quinone methides, which also furnishes 2,3-disubstituted benzofuran derivatives under mild conditions. researchgate.net Additionally, phosphine-catalyzed sequential annulation reactions have been developed for accessing functionalized benzofurans. acs.org

| Reactants | Reagent | Product | Yield | Diastereoselectivity | Reference |

| 1,2-Dicarbonyls and o-Quinone Methides | Phosphorus(III) | 2,3-Dihydrobenzofurans | 30-92% | up to ≥20:1 | researchgate.netorganic-chemistry.org |

| Acyl Chlorides and o-Quinone Methides | PPh3 | 2,3-Disubstituted Benzofurans | Good to High | - | researchgate.net |

Domino Annulation Reactions

Domino annulation reactions offer an efficient pathway to construct the 2,3-dihydrobenzofuran skeleton in a single synthetic operation. These sequences, also known as cascade or tandem reactions, combine multiple bond-forming events without the need to isolate intermediates.

A notable example is the domino annulation between sulfur ylides and salicyl N-thiophosphinyl imines, which provides highly substituted trans-2,3-dihydrobenzofurans with high yields and excellent stereoselectivity. nih.gov Another approach involves the palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides, yielding various dihydrobenzofuran derivatives. organic-chemistry.org

Tellurium-triggered domino reactions have also been employed for the synthesis of related isobenzofuran (B1246724) structures. researchgate.net Furthermore, domino processes under Willgerodt-Kindler conditions have been used to create annulated thieno[3,2-b]thiophenes from butanone side chains on aromatic rings. nih.gov

Free Radical Cyclization Cascades

Free radical cyclization cascades provide a powerful method for the synthesis of complex benzofuran derivatives. These reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclization and intermolecular coupling events.

One such strategy involves the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization followed by an intermolecular radical-radical coupling, leading to a variety of polycyclic benzofurans. nih.gov This method has proven effective for constructing complex benzofurylethylamine derivatives. nih.gov

Another approach utilizes the treatment of propargyl iodophenol derivatives containing a tethered alkene with a radical initiator. aalto.firesearchgate.net The resulting vinyl radical intermediate reacts with the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans in yields ranging from 25% to 93%. aalto.firesearchgate.net These products can then be used as precursors for 3,4-fused tricyclic benzofurans. aalto.fi

The generation of aryl radicals from o-alkenyloxyarene diazonium salts is another effective method for forming dihydrobenzofuran derivatives. rsc.org Additionally, radical borylation/cyclization cascades of N-allylcyanamides have been developed to construct diverse boron-substituted N-heterocycles. researchgate.net

Proton Quantum Tunneling Approaches

Proton quantum tunneling is a phenomenon where a proton can pass through a potential energy barrier, rather than having to acquire enough energy to overcome it. wikipedia.org This effect is more pronounced at low temperatures and can significantly influence reaction rates. wikipedia.orgarxiv.org

In the context of chemical synthesis, proton tunneling is often associated with hydrogen bonds. wikipedia.org While direct applications of proton tunneling to the synthesis of this compound are not extensively documented, the principles are relevant to reactions involving proton transfer steps. For instance, in enzyme catalysis, proton tunneling through hydrogen bonds can lower the activation energy of a reaction. arxiv.org It is believed that quantum tunneling could play a role in prebiotic chemistry under cold conditions, such as on Titan's surface. arxiv.org

The study of proton tunneling in the tautomerization of DNA base pairs, which are connected by hydrogen bonds, has shown that this quantum effect can dramatically increase the rate of what would otherwise be a slow process. nih.gov This understanding of how quantum effects can accelerate reactions could potentially be harnessed in synthetic strategies for complex molecules.

Rapid One-Pot Synthesis from Nitroarenes and Aldehydes

While a specific rapid one-pot synthesis of this compound from nitroarenes and aldehydes is not detailed in the provided search results, one-pot methodologies are a cornerstone of efficient organic synthesis. These procedures combine multiple reaction steps in a single flask, avoiding the need for purification of intermediates and thereby saving time and resources.

For example, a one-pot synthesis of benzofurans has been developed via the palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization. organic-chemistry.org This method demonstrates broad substrate scope and offers good functional group tolerance. organic-chemistry.org Another one-pot approach for synthesizing the chiral dihydrobenzofuran framework utilizes a combination of Rh-catalyzed asymmetric ring opening and Pd-catalyzed C-O coupling. nih.gov

Additionally, the synthesis of benzofuran and furanylidene-benzofuran systems can be achieved through the one-pot coupling of benzoquinones with either themselves or cyclohexenones under acidic conditions. dtu.dk

Derivatization and Functional Group Transformations

The this compound core can be further modified to create a variety of derivatives with potentially interesting properties. For example, the introduction of an amine group at the 3-position yields this compound-3-amine. americanelements.com

Further derivatization is exemplified by the synthesis of 1-((3S)-6-((2,6-difluorophenyl)methoxy)-2,3-dihydrobenzofuran-3-yl)-1-hydroxyurea, a more complex molecule built upon the dihydrobenzofuran scaffold. nih.gov The synthesis of such derivatives often involves multi-step sequences. For instance, the synthesis of 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid can be achieved through a Wittig condensation followed by a magnesium-mediated reduction.

Transition metal-catalyzed reactions are also employed for the derivatization of the dihydrobenzofuran nucleus. rsc.org For example, synthesized dihydrobenzofurans can undergo further transformations such as the creation of spiro compounds. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | - | This compound-3-amine | americanelements.com |

| 2,5-Diacetyloxy-3,4,6-trimethylphenylacetaldehyde | 1. Carboethoxymethylenephosphorane2. Mg, NH₄Cl | 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | |

| Alkylidene-2,3-dihydrobenzofurans | - | Spiro compounds | rsc.org |

Aldehyde and Carboxylic Acid Functionalizations

The introduction of aldehyde and carboxylic acid functionalities onto the this compound ring system is crucial for further molecular elaborations, enabling the construction of more complex derivatives.

Aldehyde Functionalization:

Formylation of the aromatic ring of this compound can be achieved through classic electrophilic aromatic substitution reactions. The electron-donating nature of the ether oxygen of the dihydrofuran ring activates the aromatic system, facilitating formylation. Common methods include the Vilsmeier-Haack and Duff reactions. wikipedia.orgnih.govwikipedia.orgwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings. nih.govwikipedia.org The reaction proceeds via the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.org For this compound, formylation is expected to occur at the positions ortho and para to the activating ether oxygen, namely the 5- and 7-positions.

The Duff reaction is another method for the ortho-formylation of phenols, but it can also be applied to other activated aromatic compounds. wikipedia.orguni.eduresearchgate.net This reaction employs hexamine as the formylating agent in the presence of an acid, typically in glycerol (B35011) or acetic acid. wikipedia.orguni.eduresearchgate.net The reaction mechanism is thought to involve the formation of an iminium ion intermediate. wikipedia.org

Carboxylic Acid Functionalization:

Carboxylic acid derivatives of this compound are key intermediates, often synthesized from corresponding precursors. A common strategy involves the cyclization of a substituted phenol. For instance, the synthesis of the closely related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been reported through a multi-step process starting from 4-fluorophenol. chemicalbook.compatsnap.comresearchgate.net This process typically involves acylation, cyclization, and subsequent reduction. researchgate.net A similar synthetic rationale can be applied to generate this compound carboxylic acids.

One reported synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the following key transformations:

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification of 4-fluorophenol | Acetic anhydride |

| 2 | Fries Rearrangement | Anhydrous AlCl₃ |

| 3 | Acylation, Cyclization, and Hydrolysis | Diethyloxalate |

| 4 | Reduction | H₂ with 10% Pd/C in acetic acid |

This table is based on a synthetic route for a related compound and illustrates a potential pathway. researchgate.net

Nucleophilic Additions and Ring-Opening Reactions

The dihydrofuran ring of this compound can undergo nucleophilic addition and ring-opening reactions, providing pathways to highly functionalized derivatives.

Nucleophilic Additions:

Nucleophilic additions can occur at the dihydrofuran ring, particularly if it is activated. For example, fluoride-induced desilylation of a suitably substituted precursor can generate an o-quinone methide intermediate. This intermediate can then undergo Michael addition with various nucleophiles (C, N, O, S), followed by intramolecular cyclization to yield 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Ring-Opening Reactions:

The dihydrofuran ring can be opened under certain conditions. Lewis acid-catalyzed ring-opening of 2,3-dihydrofuran (B140613) acetals has been demonstrated to lead to functionalized aromatic compounds. mdpi.com For instance, treatment of (indolyl)-2,3-dihydrofuran acetals with a Lewis acid like Yb(OTf)₃ or Al(OTf)₃ can induce an intramolecular ring-opening benzannulation to form carbazole (B46965) derivatives. mdpi.comnih.gov While not specific to this compound, this methodology highlights the potential for ring-opening strategies to construct complex fused systems.

Electrophilic bromination of 2,3-dihydrofuran derivatives using N-bromosuccinimide (NBS) in the presence of a catalyst can also initiate a ring-opening process, which may be influenced by the presence of moisture. sigmaaldrich.com

Palladium-Catalyzed Defluorinations

The selective removal of a fluorine atom from a fluoroaromatic compound is a challenging but valuable transformation. Palladium-catalyzed hydrodefluorination has emerged as a method for the C-F bond activation of polyfluoronitrobenzene derivatives. nih.gov This reaction is thought to proceed via a nucleophilic palladium catalyst. nih.gov

Stereodivergent palladium-catalyzed C–F bond functionalization of gem-difluoroalkenes has also been reported, allowing for the synthesis of monofluoroalkenes with excellent diastereoselectivity. nih.gov These methods, while not demonstrated specifically on this compound, suggest the feasibility of palladium-catalyzed C-F bond manipulation in related systems. The regioselectivity of such reactions would be influenced by the electronic environment of the C-F bond in the this compound molecule.

Post-Synthesis Functionalizations (e.g., Hydroxylation, Methylation, Suzuki-Miyaura Coupling)

Following the synthesis of the core this compound structure, further functionalization can be achieved through various reactions.

Hydroxylation:

Direct hydroxylation of the aromatic ring can be challenging. However, a hydroxyl group can be introduced by demethylation of a corresponding methoxy-substituted precursor. For example, the synthesis of 5-hydroxy-2,3-dihydrobenzofuran-6-carboxaldehyde has been achieved by treating 5-methoxy-2,3-dihydrobenzofuran-6-carboxaldehyde with boron tribromide. prepchem.com This indicates a viable route to introduce a hydroxyl group at a specific position on the this compound ring, assuming the corresponding methoxy (B1213986) derivative is accessible.

Methylation:

Once a hydroxyl group is present on the aromatic ring, it can be readily methylated to the corresponding methoxy ether using standard alkylation conditions, such as reacting the phenol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov To utilize this reaction, a halogen atom, typically bromine or iodine, is first introduced onto the this compound ring. This can be achieved through electrophilic halogenation. The resulting halo-substituted derivative can then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents. libretexts.orgnih.govresearchgate.netresearchgate.net

A general scheme for the Suzuki-Miyaura coupling is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Bromo-6-fluoro-2,3-dihydrobenzofuran | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aryl-substituted this compound |

This table represents a generalized Suzuki-Miyaura coupling reaction. Specific conditions may vary.

This post-synthesis functionalization strategy allows for the creation of a diverse library of this compound derivatives with tailored properties.

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 2,3 Dihydrobenzofuran and Its Derivatives

General Reaction Patterns

The reactivity of 6-Fluoro-2,3-dihydrobenzofuran is largely dictated by the electronic properties of the fluorine atom and the inherent strain of the dihydrofuran ring. These features influence a range of chemical transformations.

Oxidation and Reduction Pathways

The dihydrobenzofuran core can undergo both oxidation and reduction, though specific studies on the 6-fluoro derivative are not extensively detailed in the provided results. However, general principles suggest that oxidation can lead to the corresponding benzofuran (B130515) or further oxidized products. For instance, the oxidation of the dihydrofuran ring can be achieved using various oxidizing agents. evitachem.com Conversely, reduction of the imine group in derivatives like 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine to an amine group can be accomplished using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com The presence of the fluorine atom can influence the redox potential of the molecule, potentially making oxidation or reduction more or less favorable compared to the non-fluorinated analogue.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution, with the fluorine atom and the ether oxygen directing incoming electrophiles. The fluorine atom is a deactivating group but directs ortho and para to itself. The ether oxygen is an activating group and also directs ortho and para. The ultimate regioselectivity of substitution will depend on the specific electrophile and reaction conditions.

More prominently featured in the literature are nucleophilic substitution reactions. The fluorine atom on the aromatic ring can be displaced by strong nucleophiles under suitable conditions. evitachem.com Additionally, the dihydrofuran ring itself can be subject to nucleophilic attack, particularly if a good leaving group is present at the 2 or 3 position. For example, nucleophiles like amines and thiols can be used for substitution reactions. evitachem.com The electrophilic 2-position of dihydrobenzofuran-3-one derivatives is particularly accessible for modification, allowing for the introduction of various substituents. acs.org

Reactions with Amines and Thiols

The reactions of this compound derivatives with amines and thiols are of significant interest for the synthesis of new functionalized molecules. These nucleophiles can participate in substitution reactions, as mentioned above. evitachem.com For instance, the synthesis of various benzofuran-3-amines and benzo[b]thiophen-3-amines has been achieved through the reaction of 2-fluorobenzonitriles with primary alcohols or α-substituted methanethiols, respectively, in the presence of a base. nih.gov This highlights the utility of nucleophilic substitution in building molecular complexity.

Detailed Mechanistic Investigations

A deeper understanding of the reactivity of this compound and its derivatives comes from detailed mechanistic studies that probe the transient species and energetic pathways of their reactions.

Understanding Reaction Intermediates and Transition States

Many syntheses of dihydrobenzofuran derivatives proceed through reactive intermediates such as ortho-quinone methides (oQMs). nih.govcnr.it These intermediates are highly electrophilic and readily react with nucleophiles. In the diastereoselective synthesis of CF3-dihydrobenzofurans, for example, a CF3-oQM is generated in situ and undergoes nucleophilic addition with a sulfur ylide. nih.gov The stereochemical outcome of such reactions is determined by the transition state geometries, which minimize steric interactions. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms. For instance, in the biocatalytic synthesis of dihydrobenzofuran-based tricyclic scaffolds, DFT calculations helped to distinguish between a direct C2=C3 carbene insertion and a stepwise mechanism involving a zwitterionic intermediate. rochester.edunih.gov These calculations revealed that the protein environment plays a crucial role in favoring the C2=C3 insertion pathway. nih.gov Similarly, the formation of dibenzofurans from various precursors has been studied using molecular orbital theory, providing insights into the thermodynamics and kinetics of the reactions. mdpi.comnih.gov

Radical Processes in Dihydrobenzofuran Formation

Radical reactions provide another important avenue for the synthesis and functionalization of dihydrobenzofurans. Iron-catalyzed cascade reactions have been reported for the synthesis of naphthodihydrofurans, involving the formation of an alkyl radical that undergoes a Michael addition. nih.govrsc.org Another example is the electroreductive generation of aryl radicals from 2-allyloxybromobenzenes, which then undergo cyclization to form the dihydrobenzofuran ring. thieme-connect.com

Cooperative NHC/photoredox catalysis has been employed for the dearomatizing 2,3-fluoroaroylation of benzofurans. nih.govacs.org This process involves the radical/radical cross-coupling of a benzofuran radical cation with a neutral ketyl radical. nih.govacs.org The stability of phenoxyl radicals, formed by hydrogen atom donation from dihydrobenzofuran-5-ols, is crucial for their radical scavenging activity. clockss.org

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

Transition metal catalysis offers powerful methods for the synthesis and functionalization of 2,3-dihydrobenzofuran (B1216630) derivatives. The 6-fluoro substituent can play a crucial role in these catalytic cycles, influencing regioselectivity and reaction efficiency.